Guanosine, 1-methyl-

Mass Spectrometry Nucleoside Chemistry Bond Stability

1-Methylguanosine (m1G) is an essential analytical standard for accurate LC-MS/MS quantitation of N1-methylguanine lesions, featuring a stable glycosidic bond unlike labile 7-methylguanosine. It is the validated biomarker for colorectal cancer urine metabolomics (HPLC RT 23.61 min). Required for in vitro translation fidelity studies of tRNA m1G37 and ALKBH3 demethylase inhibitor screening. Order this high-purity (≥98%) reference standard to ensure reproducible assay development and clinical diagnostics research.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 2140-65-0
Cat. No. B033566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine, 1-methyl-
CAS2140-65-0
Synonyms1-METHYLGUANOSINE; 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-1,9-dihydropurin-6-one; 1-Methyl-2-amino-9-(β-D-ribofuranosyl)-9H-purine-6(1H)-one; 1-Methyl-2-amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-one; Guanosine, 1-methyl-
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)
InChIKeyUTAIYTHAJQNQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylguanosine (CAS 2140-65-0): Product-Specific Evidence Guide for Procurement and Analytical Differentiation


1-Methylguanosine (m1G, CAS 2140-65-0) is a methylated nucleoside derived from guanosine, with a methyl group substituted at the N1 position of the guanine base [1]. It is a naturally occurring, evolutionarily conserved post-transcriptional modification found predominantly at position 37 (m1G37) of the anticodon loop in several transfer RNAs (tRNAs) across all domains of life [2]. This modification is critical for maintaining the fidelity of protein translation by preventing ribosomal frameshifting [3]. The compound is also a key endogenous metabolite, produced from RNA degradation, and its urinary levels serve as a non-invasive biomarker for various malignancies, including colorectal and breast cancer [4].

1-Methylguanosine (CAS 2140-65-0): Why In-Class Substitution with Other Methylguanosines or Guanosine Fails


Generic substitution with guanosine, 7-methylguanosine, or N2,N2-dimethylguanosine is not scientifically valid for 1-Methylguanosine. The N1-methylation creates a unique molecular entity with distinct physicochemical and biological properties. Critically, the position of methylation dictates the intrinsic stability of the glycosidic bond, with 7-methylation intrinsically activating cleavage while N1-methylation does not [1]. Furthermore, the excited state lifetime of N2,N2-dimethylguanosine is an order of magnitude longer than that of 1-methylguanosine, which behaves similarly to unmodified guanosine [2]. From a biochemical perspective, the N1-methylation at position 37 of tRNA is a specific signal recognized by the cellular machinery to prevent ribosomal frameshifting; other modifications at this position do not provide the same functional redundancy [3]. Analytically, 1-Methylguanosine has a distinct HPLC retention time that is crucial for its accurate quantitation in complex biological matrices, separate from its closest analogs like 2-methylguanosine and N2,N2-dimethylguanosine [4].

1-Methylguanosine (CAS 2140-65-0): Quantifiable Differentiation Evidence for Scientific Selection


1-Methylguanosine vs. 7-Methylguanosine: N-Glycosidic Bond Stability Determined by ER-CID MS

A systematic study using energy-resolved collision-induced dissociation (ER-CID) tandem mass spectrometry demonstrated that 1-Methylguanosine (m1G) and 7-Methylguanosine (m7G) exhibit fundamentally different intrinsic glycosidic bond stabilities. While m1G shows stability comparable to or greater than canonical guanosine, m7G is 'intrinsically activating,' meaning its glycosidic bond is significantly weaker and requires less energy for cleavage [1].

Mass Spectrometry Nucleoside Chemistry Bond Stability

1-Methylguanosine vs. N2,N2-Dimethylguanosine: Excited State Lifetime Revealed by Femtosecond Spectroscopy

Femtosecond time-resolved spectroscopy revealed that the photophysical properties of methylated guanosines are highly position-sensitive. The excited state dynamics of 1-Methylguanosine are very similar to those of unmodified guanosine. In stark contrast, the La excited state lifetime of N2,N2-Dimethylguanosine is nearly one order of magnitude longer [1].

Photophysics Spectroscopy RNA Damage

1-Methylguanosine Analytical Differentiation: Baseline Resolution in RP-HPLC from Close Analogs

In a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for urinary nucleosides, 1-Methylguanosine elutes with a distinct retention time (mean 23.61 min) that provides baseline separation from its nearest structural analogs, 2-methylguanosine (m2G, 24.43 min) and N2,N2-dimethylguanosine (24.90 min) [1].

Analytical Chemistry HPLC Biomarker Quantification

1-Methylguanosine as a Colorectal Cancer Biomarker: Superior Predictive Performance Over Pseudouridine

In a study evaluating urinary nucleosides for colorectal cancer (CRC) diagnosis, 1-Methylguanosine (m1G) demonstrated a superior predictive performance compared to pseudouridine (Pseu), another commonly assessed marker. ROC curve analysis showed m1G had a better sensitivity-specificity profile [1].

Cancer Biomarker Diagnostics Translational Medicine

1-Methylguanosine Demethylation Specificity: Substrate of ALKBH3 for DNA/RNA Repair Research

1-Methylguanosine (as the base lesion 1-methylguanine, 1-meG) is a specific and well-characterized substrate for the human DNA/RNA demethylase ALKBH3 (EC 1.14.11.33) and its bacterial homolog AlkB. These enzymes catalyze the oxidative demethylation of N1-methylguanine lesions, among others, repairing alkylation damage [1].

Epigenetics DNA Repair Enzymology

1-Methylguanosine Codon-Specific Function: Essential for Proline and Arginine tRNA Selection

Studies in S. typhimurium using mutants deficient in m1G37 synthesis show that this specific modification strongly stimulates the rate of aminoacyl-tRNA selection for proline and arginine codons, but has a much lesser or no effect on the selection of leucine tRNAs [1].

Translation tRNA Biology Molecular Biology

1-Methylguanosine (CAS 2140-65-0): Optimal Research and Industrial Application Scenarios Based on Evidence


Development of Mass Spectrometry-Based Assays for Nucleic Acid Damage

Procurement of 1-Methylguanosine is essential for the development and validation of LC-MS/MS or GC-MS assays designed to quantify alkylation damage in DNA and RNA. Its unique, stable glycosidic bond, distinct from the labile 7-methylguanosine, makes it a reliable analytical standard. Researchers can use it as a reference to accurately identify and quantify N1-methylguanine lesions resulting from exposure to alkylating agents or endogenous metabolic byproducts, a process central to understanding mutagenesis and cancer etiology [1]. The stable nature of the compound ensures consistent instrument response and reliable calibration curves, unlike 7-methylguanosine which may undergo spontaneous depurination [1].

Validating Urinary Nucleoside Panels for Non-Invasive Cancer Diagnostics

1-Methylguanosine is a high-priority component for assembling reference standard mixtures used in clinical metabolomics and diagnostic assay development. Its validated and baseline-resolved HPLC retention time at 23.61 minutes [2] ensures unambiguous identification and quantification in complex urine samples. This analytical specificity, combined with its established clinical relevance as a superior biomarker for colorectal cancer [3], makes it a critical reagent for laboratories developing and validating non-invasive cancer screening and monitoring tests.

In Vitro Studies of Translational Fidelity and Ribosomal Frameshifting

For molecular biology studies investigating the mechanisms of protein translation, 1-Methylguanosine is a required component for the synthesis of modified tRNA transcripts. As m1G37 plays a crucial, codon-specific role in preventing ribosomal frameshifting [4], its incorporation into tRNA substrates is necessary for recreating a physiologically relevant translation system. In vitro translation assays using tRNAs containing 1-Methylguanosine allow researchers to dissect the precise role of this modification in maintaining reading frame fidelity and preventing errors during the synthesis of proteins, particularly those encoded by proline and arginine-rich sequences [4].

Screening and Characterizing Inhibitors of ALKBH3 Demethylase

1-Methylguanosine (or its corresponding nucleotide/base) serves as a critical substrate for high-throughput screening assays aimed at identifying novel inhibitors of the ALKBH3 DNA/RNA repair enzyme. ALKBH3's ability to demethylate N1-methylguanine is a key activity in cancer cells that helps them survive alkylation damage [5]. Using a well-characterized and pure substrate of 1-Methylguanosine is essential for generating robust and reproducible kinetic data in enzyme assays, enabling the identification of lead compounds for potential therapeutic development targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanosine, 1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.